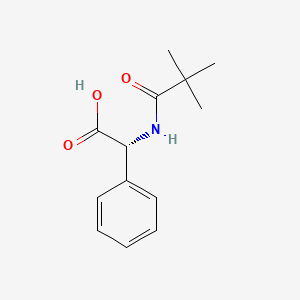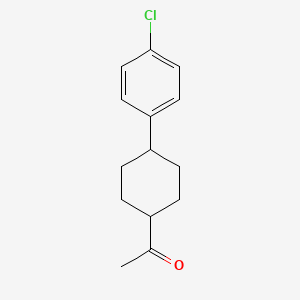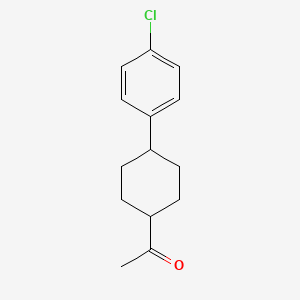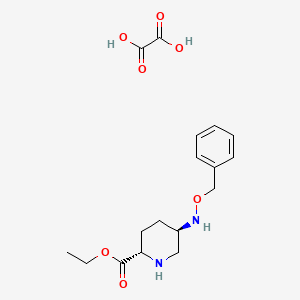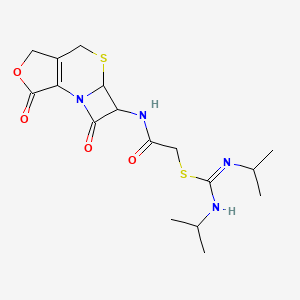
Cefathiamidinlacton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefathiamidine lactone is a derivative of cefathiamidine, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to cell lysis and death. Cefathiamidine lactone retains the core β-lactam structure, which is crucial for its antibacterial activity. This compound is primarily used in the treatment of infections caused by susceptible bacteria, including both Gram-positive and certain Gram-negative bacteria .
Wissenschaftliche Forschungsanwendungen
Cefathiamidine lactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of β-lactam chemistry and reactivity.
Biology: The compound is studied for its interactions with bacterial enzymes and cell wall synthesis pathways.
Medicine: Research focuses on its efficacy against resistant bacterial strains and its potential as a lead compound for new antibiotics.
Wirkmechanismus
Target of Action
Cefathiamidine Lactone, like other cephalosporins, primarily targets bacterial penicillin-binding proteins (PBPs) which are essential for the synthesis of the bacterial cell wall . These proteins are involved in the final stages of assembling the bacterial cell wall, and their inhibition leads to a weakened cell wall that ruptures, resulting in bacterial cell death .
Mode of Action
Cefathiamidine Lactone acts as a covalent inhibitor of PBPs. It binds to these proteins and disrupts peptidoglycan synthesis, an essential process for bacterial cell wall formation . This disruption leads to a weakened cell wall, which eventually ruptures, causing bacterial cell death .
Biochemical Pathways
As a cephalosporin, it is known to interfere with the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall . This interference disrupts the integrity of the cell wall, leading to cell lysis and death .
Pharmacokinetics
The pharmacokinetics of Cefathiamidine Lactone in children have been studied, and it was found that body weight significantly impacts the pharmacokinetics of this drug . The study showed that the median values of estimated clearance and the volume of distribution were 0.22 (0.09–0.29) L/h/kg and 0.34 (0.24–0.41) L/kg, respectively . These findings suggest that dosing adjustments may be necessary based on the patient’s body weight .
Result of Action
The primary result of Cefathiamidine Lactone’s action is the death of bacterial cells. By inhibiting the PBPs and disrupting the synthesis of the bacterial cell wall, the structural integrity of the cell is compromised. This leads to cell lysis and the eventual death of the bacterial cell .
Action Environment
The action of Cefathiamidine Lactone can be influenced by various environmental factors. For instance, in patients with augmented renal clearance, the drug may be cleared more quickly, potentially leading to subtherapeutic antibiotic concentrations . Therefore, careful monitoring and dose adjustments may be necessary in such patients to ensure effective treatment .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Cefathiamidine Lactone are not fully understood due to limited studies. As a derivative of cefathiamidine, it may share similar biochemical properties. Cefathiamidine is known to interact with various enzymes and proteins in the body
Cellular Effects
Cefathiamidine, its parent compound, is known to have significant effects on various types of cells, particularly in the context of bacterial infections . It is likely that Cefathiamidine Lactone may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a derivative of cefathiamidine, it may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cefathiamidine lactone involves several steps, starting from the core β-lactam structure. One common method involves the reaction of 7-aminocephalosporanic acid with specific acylating agents to form the desired lactone. The process typically includes the following steps:
Acylation: 7-aminocephalosporanic acid is acylated using acyl chlorides or anhydrides under controlled conditions.
Cyclization: The acylated intermediate undergoes cyclization to form the lactone ring.
Industrial Production Methods: Industrial production of cefathiamidine lactone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pH, and solvent choice are optimized for maximum yield.
Isolation and Purification: The product is isolated and purified using industrial-scale techniques like continuous chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Cefathiamidine lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted lactones .
Vergleich Mit ähnlichen Verbindungen
Cefotiam: Another first-generation cephalosporin with similar antibacterial activity.
Cephalexin: A widely used first-generation cephalosporin with a similar mechanism of action.
Cefazolin: Known for its effectiveness against Gram-positive bacteria.
Uniqueness: Cefathiamidine lactone is unique due to its specific lactone structure, which may confer different pharmacokinetic properties and stability compared to other cephalosporins. Its ability to form stable lactone rings makes it a valuable compound for further chemical modifications and drug development .
Eigenschaften
IUPAC Name |
[2-[(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)amino]-2-oxoethyl] N,N'-di(propan-2-yl)carbamimidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKQBDIOPXYUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C3=C(COC3=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is cefathiamidine lactone formed and how can it be identified?
A1: Cefathiamidine lactone is formed through hydrolysis of cefathiamidine, particularly under accelerated storage conditions. [, ] This degradation process has been observed in studies analyzing the stability of cefathiamidine. [, ] Identification of cefathiamidine lactone can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS) alongside UV spectroscopy. [] This method allows for separation and identification of cefathiamidine lactone from other compounds, including cefathiamidine itself. []
Q2: What is the significance of identifying cefathiamidine lactone in pharmaceutical preparations?
A2: Identifying cefathiamidine lactone is crucial for quality control and stability studies of cefathiamidine products. [] Its presence as a major degradation product highlights potential stability concerns for cefathiamidine formulations. [, ] Understanding the formation and presence of cefathiamidine lactone can contribute to the development of more stable formulations and appropriate storage conditions for cefathiamidine, ultimately ensuring the efficacy and safety of the pharmaceutical product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


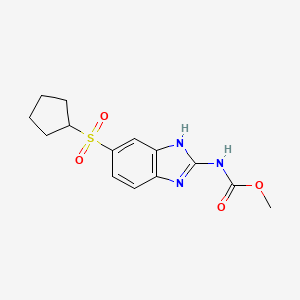


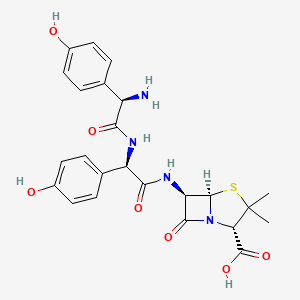
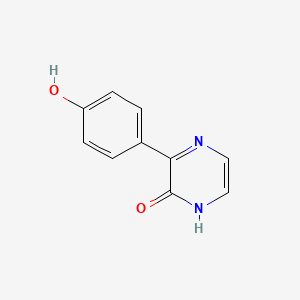
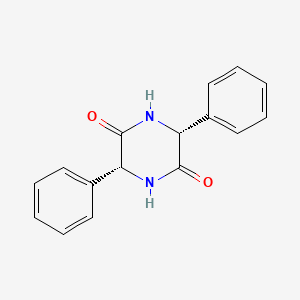
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
